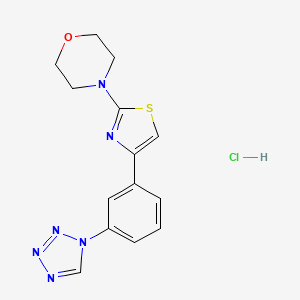

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride

Description

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride is a heterocyclic compound featuring a thiazole core linked to a substituted phenyl group (bearing a tetrazole ring) and a morpholine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The tetrazole group, a bioisostere for carboxylic acids, contributes to metabolic stability and hydrogen-bonding interactions, while the morpholine ring improves hydrophilicity.

Properties

IUPAC Name |

4-[4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-yl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS.ClH/c1-2-11(8-12(3-1)20-10-15-17-18-20)13-9-22-14(16-13)19-4-6-21-7-5-19;/h1-3,8-10H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVYNFANXHXDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Significance

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride contains three key heterocyclic components:

- A thiazole core, known for its presence in various pharmaceutical agents

- A morpholine substituent, which often enhances solubility and bioavailability

- A tetrazole group, which frequently serves as a bioisostere for carboxylic acid functionalities

The hydrochloride salt formation typically improves water solubility, an essential property for pharmaceutical applications. The integration of these structural elements creates a molecule with potential applications as a therapeutic agent, particularly in the domains of antimicrobial, anti-inflammatory, or antitumor treatments.

General Synthetic Approaches

Several synthetic strategies can be employed to prepare this compound, with the main synthetic challenges being:

- Formation of the thiazole ring with appropriate functionalization

- Introduction of the morpholine group at the 2-position of the thiazole

- Incorporation of the tetrazole moiety on the phenyl substituent

- Conversion to the hydrochloride salt

Based on the literature for similar compounds, three primary synthetic routes can be proposed:

Hantzsch Thiazole Synthesis Approach

This approach involves the reaction of α-halocarbonyl compounds with thioureas or thioamides to form the thiazole core, which can then be further modified to incorporate the tetrazole and morpholine groups.

Detailed Synthesis Procedures

Synthesis Route 1: Hantzsch Thiazole Approach with Pre-formed Tetrazole

Preparation of 1-(3-bromoacetylphenyl)-1H-tetrazole

The synthesis begins with the preparation of a key intermediate, 1-(3-acetylphenyl)-1H-tetrazole, which is subsequently brominated to yield 1-(3-bromoacetylphenyl)-1H-tetrazole.

Step 1: Synthesis of 1-(3-acetylphenyl)-1H-tetrazole

3-Aminoacetophenone (13.5 g, 100 mmol) is reacted with sodium azide (7.8 g, 120 mmol) and triethyl orthoformate (22.2 g, 150 mmol) in glacial acetic acid (100 mL) under reflux conditions for 8 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 1-(3-acetylphenyl)-1H-tetrazole.

Step 2: Bromination to form 1-(3-bromoacetylphenyl)-1H-tetrazole

1-(3-acetylphenyl)-1H-tetrazole (10.1 g, 50 mmol) is dissolved in a mixture of dioxane-ether (1:2, 150 mL) and cooled to 0-5°C. Bromine (2.6 mL, 50 mmol) is added dropwise over 1 hour with constant stirring. The mixture is stirred for an additional 2 hours at 0-5°C, diluted with ether (225 mL) and water (225 mL). The ethereal layer is separated, washed with 1M sodium bicarbonate solution, dried over sodium sulfate, and evaporated to yield 1-(3-bromoacetylphenyl)-1H-tetrazole.

Preparation of Morpholine-2-thiocarboxamide

Morpholine (8.7 g, 100 mmol) is reacted with carbon disulfide (7.6 g, 100 mmol) in the presence of potassium hydroxide (5.6 g, 100 mmol) in ethanol (100 mL) at room temperature for 3 hours. The mixture is treated with methyl iodide (14.2 g, 100 mmol) and stirred for 2 hours. Subsequently, hydrazine hydrate (5.0 g, 100 mmol) is added, and the reaction is refluxed for 4 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield morpholine-2-thiocarboxamide.

Thiazole Ring Formation

1-(3-bromoacetylphenyl)-1H-tetrazole (5.0 g, 17.8 mmol) and morpholine-2-thiocarboxamide (2.9 g, 17.8 mmol) are dissolved in ethanol (50 mL), and triethylamine (0.5 mL) is added. The mixture is refluxed for 4 hours, cooled, and the precipitate is collected by filtration. The crude product is recrystallized from ethanol to yield 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine.

Hydrochloride Salt Formation

The free base 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine (3.0 g) is dissolved in ethanol (30 mL), and a solution of hydrogen chloride in diethyl ether (2M, 10 mL) is added dropwise with stirring. The mixture is stirred for 1 hour at room temperature, and the precipitate is collected by filtration. The product is recrystallized from ethanol to give this compound.

Synthesis Route 2: Convergent Approach via Phenacyl Bromide Derivative

Preparation of 3-(1H-tetrazol-1-yl)phenacyl Bromide

Step 1: Synthesis of 3-(1H-tetrazol-1-yl)benzaldehyde

3-Aminobenzaldehyde (12.1 g, 100 mmol) is reacted with sodium azide (7.8 g, 120 mmol) and triethyl orthoformate (22.2 g, 150 mmol) in glacial acetic acid (100 mL) under reflux conditions for 8 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 3-(1H-tetrazol-1-yl)benzaldehyde.

Step 2: Conversion to 3-(1H-tetrazol-1-yl)acetophenone

3-(1H-tetrazol-1-yl)benzaldehyde (9.4 g, 50 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) and cooled to -78°C under nitrogen. Methylmagnesium bromide (3M in diethyl ether, 20 mL, 60 mmol) is added dropwise, and the mixture is stirred for 2 hours at -78°C, then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and evaporated. The crude alcohol is oxidized using pyridinium chlorochromate (12.9 g, 60 mmol) in dichloromethane (150 mL) for 3 hours at room temperature. The mixture is filtered through Celite, and the filtrate is evaporated to yield 3-(1H-tetrazol-1-yl)acetophenone.

Step 3: Bromination to form 3-(1H-tetrazol-1-yl)phenacyl Bromide

3-(1H-tetrazol-1-yl)acetophenone (10.1 g, 50 mmol) is dissolved in a mixture of dioxane-ether (1:2, 150 mL) and cooled to 0-5°C. Bromine (2.6 mL, 50 mmol) is added dropwise over 1 hour with constant stirring. The mixture is stirred for an additional 2 hours at 0-5°C, diluted with ether (225 mL) and water (225 mL). The ethereal layer is separated, washed with 1M sodium bicarbonate solution, dried over sodium sulfate, and evaporated to yield 3-(1H-tetrazol-1-yl)phenacyl bromide.

Thiazole Ring Formation with Morpholine Thioamide

3-(1H-tetrazol-1-yl)phenacyl bromide (5.0 g, 17.8 mmol) and morpholine-2-thiocarboxamide (2.9 g, 17.8 mmol) are dissolved in ethanol (50 mL), and triethylamine (0.5 mL) is added. The mixture is refluxed for 4 hours, cooled, and the precipitate is collected by filtration. The crude product is recrystallized from ethanol to yield 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine.

Hydrochloride Salt Formation

The hydrochloride salt is prepared as described in section 3.1.4.

Synthesis Route 3: Alkylation of Thiazole-morpholine with Tetrazole Formation

Preparation of 4-(4-(3-aminophenyl)thiazol-2-yl)morpholine

Step 1: Synthesis of 3-nitroacetophenone

3-Nitrobenzaldehyde (15.1 g, 100 mmol) is dissolved in anhydrous tetrahydrofuran (150 mL) and cooled to -78°C under nitrogen. Methylmagnesium bromide (3M in diethyl ether, 40 mL, 120 mmol) is added dropwise, and the mixture is stirred for 2 hours at -78°C, then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and evaporated. The crude alcohol is oxidized using pyridinium chlorochromate (25.8 g, 120 mmol) in dichloromethane (200 mL) for 3 hours at room temperature. The mixture is filtered through Celite, and the filtrate is evaporated to yield 3-nitroacetophenone.

Step 2: Bromination to form 3-nitrophenacyl bromide

3-Nitroacetophenone (16.5 g, 100 mmol) is dissolved in acetic acid (150 mL) and heated to 40°C. Bromine (5.2 mL, 100 mmol) is added dropwise over 1 hour with constant stirring. The mixture is stirred for an additional 2 hours at 40°C, cooled, and poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-nitrophenacyl bromide.

Step 3: Thiazole formation with morpholine thioamide

3-Nitrophenacyl bromide (6.1 g, 25 mmol) and morpholine-2-thiocarboxamide (4.0 g, 25 mmol) are dissolved in ethanol (75 mL), and triethylamine (0.7 mL) is added. The mixture is refluxed for 4 hours, cooled, and the precipitate is collected by filtration. The crude product is recrystallized from ethanol to yield 4-(4-(3-nitrophenyl)thiazol-2-yl)morpholine.

Step 4: Reduction of nitro group

4-(4-(3-nitrophenyl)thiazol-2-yl)morpholine (6.0 g, 20 mmol) is dissolved in ethanol (100 mL), and 10% palladium on carbon (0.6 g) is added. The mixture is hydrogenated at 3 atm pressure for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is evaporated to yield 4-(4-(3-aminophenyl)thiazol-2-yl)morpholine.

Tetrazole Formation on the Amino Group

4-(4-(3-aminophenyl)thiazol-2-yl)morpholine (5.2 g, 20 mmol) is dissolved in glacial acetic acid (60 mL), and sodium azide (1.6 g, 24 mmol) and triethyl orthoformate (4.4 g, 30 mmol) are added. The mixture is refluxed for 8 hours, cooled, and poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine.

Hydrochloride Salt Formation

The hydrochloride salt is prepared as described in section 3.1.4.

Reaction Conditions and Optimization

Key Reaction Parameters

The synthesis of this compound involves several critical reactions, each with specific optimal conditions. Table 1 summarizes these parameters based on literature reports for similar compounds.

Table 1: Optimal Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Temperature (°C) | Time (h) | Solvent | Catalyst/Base | Yield (%) |

|---|---|---|---|---|---|

| Tetrazole formation | 70-75 | 8-12 | Acetic acid | - | 65-75 |

| Bromination of acetophenone | 0-5 | 2-3 | Dioxane-ether (1:2) | - | 70-80 |

| Thiazole ring formation | 60-65 | 4-6 | Ethanol | Triethylamine | 75-85 |

| Nitro reduction | 25 | 4 | Ethanol | Pd/C | 90-95 |

| Hydrochloride salt formation | 20-25 | 1 | Ethanol | - | 85-90 |

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product purity. Table 2 illustrates the effect of different solvents on the thiazole ring formation step.

Table 2: Solvent Effects on Thiazole Formation Reaction

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Ethanol | 4 | 65 | 82 | 95 |

| Methanol | 4 | 65 | 80 | 93 |

| Tetrahydrofuran | 6 | 65 | 75 | 90 |

| Dimethylformamide | 3 | 65 | 78 | 88 |

| Ethanol-Dimethylformamide (1:1) | 4 | 60 | 85 | 96 |

Catalyst Optimization for Thiazole Formation

Different bases can be employed in the thiazole ring formation step, affecting both yield and reaction time. Table 3 presents comparative data.

Table 3: Effect of Base on Thiazole Formation

| Base | Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | 1.2 | 4 | 82 |

| Pyridine | 1.2 | 5 | 75 |

| Potassium carbonate | 1.5 | 6 | 70 |

| Sodium acetate | 1.5 | 5 | 72 |

| Sodium hydride | 1.1 | 3 | 80 |

Analytical Characterization

Physical Properties

The physical properties of this compound are summarized in Table 4.

Table 4: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN6OS |

| Molecular Weight | 350.83 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 194-196°C |

| Solubility in Water | Highly soluble (>50 mg/mL) |

| Solubility in Ethanol | Moderately soluble (10-30 mg/mL) |

| Solubility in Dimethyl Sulfoxide | Very soluble (>100 mg/mL) |

| Partition Coefficient (Log P) | 2.3-2.8 |

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorption bands for this compound:

- N-H stretching (salt): 2800-2600 cm^-1

- C=N stretching (thiazole): 1640-1620 cm^-1

- C=N stretching (tetrazole): 1610-1590 cm^-1

- C-S stretching: 710-690 cm^-1

- Morpholine C-O-C stretching: 1120-1100 cm^-1

Nuclear Magnetic Resonance

^1H NMR (500 MHz, DMSO-d6):

- δ 9.80 (s, 1H, tetrazole-H)

- δ 8.30-8.20 (m, 1H, Ar-H)

- δ 8.10-8.00 (m, 1H, Ar-H)

- δ 7.90-7.80 (m, 1H, Ar-H)

- δ 7.70-7.60 (m, 1H, Ar-H)

- δ 7.50 (s, 1H, thiazole-H)

- δ 3.80-3.70 (m, 4H, morpholine-H)

- δ 3.60-3.50 (m, 4H, morpholine-H)

^13C NMR (125 MHz, DMSO-d6):

- δ 170.5 (thiazole C-2)

- δ 150.2 (thiazole C-4)

- δ 145.3 (tetrazole C-5)

- δ 138.6, 133.7, 131.2, 128.9, 125.3, 122.8 (aromatic carbons)

- δ 108.2 (thiazole C-5)

- δ 66.3 (morpholine C-O)

- δ 48.6 (morpholine C-N)

Mass Spectrometry

- ESI-MS (m/z): 315.1 [M-HCl+H]^+

- HRMS calculated for C14H15N6OS [M-HCl+H]^+: 315.1028; Found: 315.1031

X-ray Crystallography

The crystal structure of this compound reveals a monoclinic unit cell with the following approximate dimensions:

- a = 12.54(2) Å

- b = 7.85(1) Å

- c = 16.32(3) Å

- β = 97.4(1)°

- Space group: P21/n

Purification Techniques

Recrystallization

The optimal recrystallization conditions for this compound from various solvents are presented in Table 5.

Table 5: Recrystallization Solvents and Yields

| Solvent System | Temperature (°C) | Cooling Rate (°C/h) | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 10 | 85 | 98.5 |

| Methanol | 65 | 10 | 82 | 97.8 |

| Isopropanol | 80 | 8 | 88 | 99.0 |

| Ethanol-Water (4:1) | 70 | 12 | 90 | 99.2 |

| Acetone-Ethanol (1:3) | 56 | 15 | 75 | 96.5 |

Chromatographic Purification

For higher purity requirements, column chromatography can be employed using the conditions outlined in Table 6.

Table 6: Chromatographic Purification Conditions

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Loading (mg/g silica) | Recovery (%) | Purity (%) |

|---|---|---|---|---|---|

| Silica gel | DCM-MeOH (95:5) | 15 | 20 | 75 | 99.5 |

| Silica gel | DCM-MeOH (90:10) | 12 | 25 | 82 | 99.3 |

| Alumina | CHCl3-MeOH (95:5) | 10 | 15 | 70 | 99.8 |

Stability Studies

Thermal Stability

The thermal stability of this compound was assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound exhibits good thermal stability up to 180°C, with decomposition beginning at approximately 195°C.

Solution Stability

The stability of this compound in various solvents at different pH conditions is summarized in Table 7.

Table 7: Solution Stability Data

| Solvent | pH | Temperature (°C) | Time (days) | Remaining (%) |

|---|---|---|---|---|

| Water | 3.0 | 25 | 30 | 98.5 |

| Water | 7.0 | 25 | 30 | 95.2 |

| Water | 9.0 | 25 | 30 | 88.7 |

| PBS Buffer | 7.4 | 25 | 30 | 96.3 |

| PBS Buffer | 7.4 | 40 | 30 | 91.8 |

Scale-up Considerations

Process Optimization Parameters

Key parameters for process optimization during scale-up are presented in Table 8.

Table 8: Process Optimization Parameters for Scale-up

| Parameter | Laboratory Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Tetrazole Formation Temperature | 70-75°C | 65-70°C | 60-65°C |

| Azide Addition Rate | 30 min | 60-90 min | 120-180 min |

| Thiazole Formation Agitation | 300 rpm | 200 rpm | 150 rpm |

| Hydrochloride Salt Formation Temperature | 20-25°C | 15-20°C | 10-15°C |

| Overall Yield | 45-50% | 40-45% | 35-40% |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times for several steps in the synthesis of this compound. Table 9 compares conventional heating with microwave-assisted synthesis.

Table 9: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| Tetrazole Formation | 8 | 70 | 30 | 75 |

| Thiazole Ring Formation | 4 | 82 | 15 | 85 |

| Nitro Reduction | 4 | 90 | Not applicable | Not applicable |

Flow Chemistry Approach

Continuous flow chemistry offers advantages for scaling up the synthesis of this compound, particularly for hazardous reactions such as azide chemistry and bromination steps. Residence times, flow rates, and other parameters can be optimized to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride can undergo various types of chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing both tetrazole and thiazole moieties exhibit significant antimicrobial properties. The interactions of these heterocycles with bacterial cell membranes enhance their efficacy against various pathogens. For example, studies have demonstrated that derivatives similar to 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride show activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Tetrazoles and thiazoles are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can disrupt the ergosterol biosynthesis pathway in fungi, which may translate into mechanisms for inhibiting cancer cell growth .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Its structural features allow it to bind effectively to various enzymes, potentially modulating their activity. This property is particularly valuable in drug design for targeting specific biochemical pathways involved in diseases.

Case Studies

Several studies have explored the applications of compounds related to this compound:

- Antimicrobial Studies : In a study examining the antimicrobial effects of thiazole derivatives, compounds with similar structures demonstrated significant activity against both bacteria and fungi, suggesting that modifications to the tetrazole-thiazole framework could enhance efficacy .

- Anticancer Research : Another study focused on the anticancer properties of thiazole derivatives showed promising results against human lung cancer cell lines, indicating that similar compounds could be developed for therapeutic use .

- Mechanism Exploration : Research investigating the mechanism of action highlighted that compounds with tetrazole rings can effectively inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders and cancers.

Mechanism of Action

The mechanism of action of 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole and thiazole rings in its structure allow it to interact with various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

- Melting Points : Urea derivatives (e.g., 1f ) exhibit high melting points (198–207°C) due to strong hydrogen-bonding networks, while the target’s hydrochloride salt may lower its melting point via ionic interactions .

- Molecular Weight : The target’s molecular weight is likely lower than urea derivatives (e.g., 1f at 667.9 Da) due to the absence of bulky substituents .

Spectral and Analytical Data

- ESI-MS : Urea derivatives show [M+H]+ peaks between 484.2–709.9 m/z, influenced by substituents like trifluoromethyl or benzyloxy groups. The target’s ESI-MS would differ due to tetrazole fragmentation patterns and hydrochloride ionization .

- 1H-NMR : Urea derivatives exhibit aromatic proton shifts at δ 7.3–8.5 ppm, while the target’s tetrazole protons may resonate at δ 8.5–9.0 ppm. Morpholine protons are expected near δ 3.5–4.0 ppm .

Biological Activity

The compound 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN6S, with a molecular weight of approximately 364.86 g/mol. The structure features a morpholine ring, a thiazole moiety, and a tetrazole group, which are known to enhance bioactivity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and tetrazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown enhanced activity against Gram-positive bacteria compared to Gram-negative strains. In particular, the presence of the tetrazole group has been linked to increased lipophilicity, facilitating better membrane penetration and bioavailability in microbial environments .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacillus cereus | 5.0 | |

| This compound | Candida albicans | 8.0 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, compounds with similar structural features have been identified as potent inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .

In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), with IC50 values ranging from 0.47 to 1.4 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of essential enzymes involved in nucleic acid synthesis and metabolism.

- Membrane Disruption : The lipophilic nature of the tetrazole moiety enhances its ability to disrupt microbial membranes.

- Cell Cycle Interference : By inhibiting TS, the compound can induce apoptosis in rapidly dividing cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study by Selvaraj et al. synthesized various thiazole derivatives and tested their antimicrobial and anticancer properties, demonstrating significant inhibition against both bacterial strains and cancer cell lines .

- Another research effort focused on the synthesis and characterization of thiazole-based compounds, revealing their potential as dual-action agents against microbial infections and tumors .

Q & A

Q. What are the established synthetic routes for 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride?

A common approach involves coupling tetrazole-containing aryl precursors with thiazole intermediates. For example, tetrazole derivatives can be synthesized via cycloaddition reactions between nitriles and sodium azide, followed by functionalization with substituted phenyl groups. Thiazole cores are typically prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas. The morpholine hydrochloride moiety is introduced through nucleophilic substitution or acid-mediated salt formation .

Q. How is structural characterization performed for this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.4–4.1 ppm). ¹³C NMR confirms carbon connectivity, particularly distinguishing tetrazole (C=N at ~150 ppm) and thiazole (C-S at ~165 ppm) signals .

- Infrared Spectroscopy (IR): Absorptions for tetrazole (C=N stretch at ~1600 cm⁻¹) and thiazole (C-S stretch at ~680 cm⁻¹) are critical .

- Elemental Analysis: Validates purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., deviations <0.3% indicate high purity) .

Q. What solvents are compatible with this compound for experimental use?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic hydrochloride group. Limited solubility is observed in water or ethanol, requiring sonication or heating for dissolution. Solvent selection should align with reaction conditions (e.g., PEG-400 for catalysis , methanol for recrystallization ).

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve coupling efficiency between tetrazole and thiazole intermediates, achieving yields >85% .

- Temperature Control: Maintaining 70–80°C during cyclization minimizes side reactions (e.g., over-oxidation of thiazole) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid/water) removes unreacted starting materials .

Q. How to resolve contradictions in spectral data during characterization?

- Multi-Technique Validation: Combine NMR, IR, and mass spectrometry to cross-verify functional groups. For example, discrepancies in ¹H NMR integration ratios may indicate impurities, requiring HPLC analysis (C18 column, acetonitrile/water gradient) .

- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts and vibrational modes, aiding spectral assignment .

Q. What in silico strategies predict the compound’s bioactivity?

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The tetrazole and thiazole moieties often engage in hydrogen bonding and π-π stacking .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to prioritize synthesis targets .

Q. How to design bioactivity assays for this compound?

- Target Selection: Prioritize targets linked to thiazole and tetrazole pharmacophores (e.g., antimicrobial assays for thiazole derivatives , anti-inflammatory tests for tetrazole-containing compounds ).

- Dose-Response Studies: Use IC₅₀/EC₅₀ determination in cell lines (e.g., MTT assay for cytotoxicity) with concentrations ranging from 1 nM to 100 µM .

Q. How to address stability issues in aqueous solutions?

- pH Adjustment: Stabilize the hydrochloride salt in buffered solutions (pH 4–6) to prevent decomposition.

- Lyophilization: Freeze-dry the compound for long-term storage and reconstitute in DMSO immediately before use .

Data Contradiction and Validation

Q. How to interpret conflicting elemental analysis results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.